![molecular formula C10H17ClN2 B1591270 N-Methyl-4-(dimethylamino)benzylamine Hydrochloride CAS No. 1158441-78-1](/img/structure/B1591270.png)
N-Methyl-4-(dimethylamino)benzylamine Hydrochloride
Overview
Description
“N-Methyl-4-(dimethylamino)benzylamine Hydrochloride” is a chemical compound. It is used in the production of dyes and can also be used as a catalytic agent . It is soluble in water .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new organic material 4-N,N-dimethylamino-4′-N′-methylstilbazolium 2,4-dinitrobenzenesulfonate (DSDNS) is synthesized via Knoevenagel condensation reaction followed by metathesization reaction .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For instance, the molecular structure of the DSDNS crystal was solved by single crystal X-ray diffraction (SXRD) techniques .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 223.14 . It is soluble in water .
Scientific Research Applications
Catalysis
N-Methyl-4-(dimethylamino)benzylamine Hydrochloride is explored in catalysis, specifically in the acylation of inert alcohols. The compound, as part of a catalyst system, facilitates the transformation of alcohols and phenols into their acylated counterparts under base-free conditions. This process is significant for synthesizing esters and amides, essential in pharmaceuticals, fragrances, and polymers. The detailed mechanism of this catalytic process has been investigated to optimize the reaction conditions and improve the catalyst's recyclability (Liu, Ma, Liu, & Wang, 2014).
Corrosion Inhibition
The compound has been studied for its role in corrosion inhibition. Specifically, derivatives of N-Methyl-4-(dimethylamino)benzylamine have shown effectiveness in protecting metals from corrosion in acidic environments. This application is crucial in extending the lifespan of metal structures and components in industrial settings. The action of these inhibitors involves adsorption to the metal surface, forming a protective layer that impedes corrosive reactions (Singh, Kumar, Udayabhanu, & John, 2016).
Environmental Chemistry
This compound and its derivatives are examined in environmental chemistry, particularly in studying N-Nitrosodimethylamine (NDMA) formation. NDMA is a potent carcinogen that can form during water and wastewater treatment processes. Understanding the precursors and conditions that favor NDMA formation is essential for developing strategies to mitigate its production in water treatment plants. Research in this area focuses on the reaction mechanisms leading to NDMA from various nitrogen-containing compounds, including those related to N-Methyl-4-(dimethylamino)benzylamine (Mitch & Sedlak, 2004).
properties
IUPAC Name |
N,N-dimethyl-4-(methylaminomethyl)aniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-11-8-9-4-6-10(7-5-9)12(2)3;/h4-7,11H,8H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVDGGSEVSEMCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589489 | |
Record name | N,N-Dimethyl-4-[(methylamino)methyl]aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1158441-78-1 | |
Record name | N,N-Dimethyl-4-[(methylamino)methyl]aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.